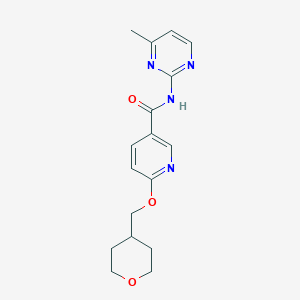

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Descripción

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a pyrimidine ring substituted at the 2-position with a 4-methyl group and a nicotinamide core modified with a tetrahydro-2H-pyran-4-yl methoxy substituent at the 6-position. This compound belongs to the broader class of pyridine and pyrimidine derivatives, which are widely studied for their biological activities, including kinase inhibition and antimicrobial properties . The tetrahydro-2H-pyran moiety is notable for enhancing solubility and metabolic stability in pharmaceutical compounds .

Propiedades

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-12-4-7-18-17(20-12)21-16(22)14-2-3-15(19-10-14)24-11-13-5-8-23-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVFNZNHQSFJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring and a nicotinamide moiety , with a 4-methylpyrimidine substituent and a tetrahydro-2H-pyran-4-ylmethoxy group. These functional groups are believed to contribute to its unique properties and potential applications in drug development.

| Structural Component | Description |

|---|---|

| Pyrimidine Ring | Provides structural stability and biological activity |

| Nicotinamide Moiety | Associated with various biological functions |

| Tetrahydro-2H-pyran-4-ylmethoxy Group | Enhances solubility and bioavailability |

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with specific enzymes and receptors, leading to:

- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells, making it a candidate for anticancer therapies.

- Anti-inflammatory Properties : Its interactions with inflammatory pathways suggest possible applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound may modulate metabolic pathways by altering enzyme activity.

- It could potentially inhibit specific signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

A study focused on the anticancer properties of similar compounds highlighted the potential of this compound. The findings suggested that derivatives with similar structures exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung cancer cells (A549).

The following table summarizes the IC50 values from related studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-methylpyrimidin-2-yl)-6... | MCF-7 | 5.0 |

| Analog Compound A | MCF-7 | 3.1 |

| Analog Compound B | A549 | 7.5 |

Synthesis and Optimization

The synthesis of this compound typically involves several key steps, including:

- Formation of the Pyrimidine Ring : Utilizing potassium permanganate for oxidation.

- Introduction of Methoxy Group : Employing lithium aluminum hydride for reduction reactions.

- Final Assembly : Combining the tetrahydropyran structure with the nicotinamide core.

Optimizing these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s nicotinamide core distinguishes it from pyrimidine triamines (e.g., 6-Methyl-N4-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4,5-triamine), which lack the amide functionality but share the tetrahydro-2H-pyran substituent .

- Compared to simpler nicotinamides like 5-Methoxy-N-phenylnicotinamide, the target compound’s tetrahydro-2H-pyran and pyrimidine groups likely enhance steric bulk and binding specificity .

Table 3: Comparative Physicochemical Properties

Analysis :

- The tetrahydro-2H-pyran group in the target compound likely improves aqueous solubility compared to nitro- or thioxo-substituted analogs .

Q & A

Q. What are the standard synthetic routes for N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Coupling Reactions : Amide bond formation between the pyrimidine amine and nicotinic acid derivatives using coupling agents like EDCI or HOBt in DMF .

Etherification : Introduction of the tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution (e.g., Mitsunobu reaction with diethyl azodicarboxylate and triphenylphosphine) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures.

Optimization Tips :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent Choice : Use anhydrous DMF for higher yields in amide formation .

- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate etherification .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate) to confirm ≥95% purity .

- NMR : Key signals include:

- 1H NMR : δ 8.5–8.7 ppm (pyrimidine protons), δ 3.5–4.0 ppm (tetrahydro-2H-pyran methoxy protons) .

- 13C NMR : δ 165–170 ppm (amide carbonyl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z [M+H]+ = 357.18 .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .

- Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-4-yl methoxy group influence solubility and bioavailability?

Methodological Answer:

- Solubility : The THP group enhances water solubility (logP ~2.1) due to its oxygen-rich cyclic ether structure, as demonstrated in similar nicotinamide derivatives .

- Bioavailability : In vivo studies on analogs show improved absorption (Cmax ~1.2 µg/mL in rodent models) compared to non-THP derivatives .

- Experimental Validation :

- PAMPA Assay : Measure passive permeability using artificial membranes .

- HPLC-MS Pharmacokinetics : Quantify plasma concentrations post-administration .

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Dependent Studies : Test across a range (0.1–100 µM) to identify activity thresholds .

- Target Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Mechanistic Validation :

- qPCR/Western Blot : Quantify expression of apoptotic (Bax, Caspase-3) or inflammatory markers (TNF-α, IL-6) .

- CRISPR Knockout Models : Validate target specificity in cell lines lacking suspected receptors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

- Key Modifications :

- SAR Workflow :

Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?

Methodological Answer:

- Cancer : Xenograft models (e.g., HCT116 colorectal cancer in nude mice) with oral dosing (10–50 mg/kg/day) .

- Inflammation : LPS-induced murine endotoxemia model; measure IL-1β reduction via ELISA .

- Toxicity : Conduct acute toxicity studies (OECD 423) in rodents, monitoring liver/kidney function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.